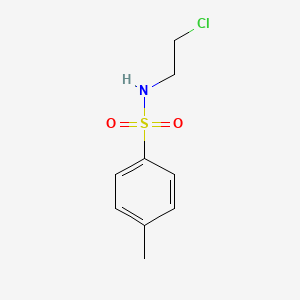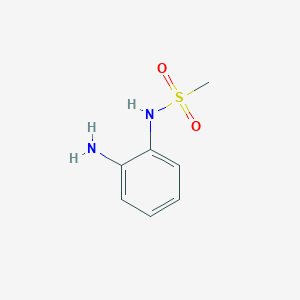
1,4,5,6-Tetrahydropyridine-3-carboxamide
Übersicht
Beschreibung
1,4,5,6-Tetrahydropyridine-3-carboxamide is a cyclic amidine . It’s known to be a carbon dioxide fixation agent .
Molecular Structure Analysis
The molecular structure of 1,4,5,6-Tetrahydropyridine-3-carboxamide is represented by the InChI code:1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9) . The molecular weight is 126.16 . Physical And Chemical Properties Analysis
1,4,5,6-Tetrahydropyridine-3-carboxamide is a powder with a melting point between 203-208°C . .Wissenschaftliche Forschungsanwendungen
Green Catalyst-Free Synthesis
The compound is used in the green catalyst-free one-pot synthesis of novel tetrahydropyridine-3-carboxamides . This method involves a four-component domino reaction of aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation conditions . The benefits of this method include simple handling, ethanol as solvent, catalyst-free reaction under mild conditions, short reaction times, and excellent product yields .
Stereoselective Formation
The multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate leads to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers . This six-step domino reaction is stereoselective and the key intermediates and products structures were verified by X-ray diffraction analysis .
Fluorination of Piperidinyl Olefins
1,4,5,6-Tetrahydropyridine-3-carboxamide is used in the fluorination of piperidinyl olefins. A study reports a straightforward synthesis of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine through the treatment of piperidinyl olefins with Selectfluor.
Carbon Dioxide Fixation
1,4,5,6-Tetrahydropyrimidine, a cyclic amidine, is known to be a carbon dioxide fixation agent . It reacts with carbon dioxide to yield a zwitterionic adduct .
Pharmacological Properties
Tetrahydropyridine (THP) moiety is a part of many biologically active systems . The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as well as numerous alkaloids, prompted extensive research on the synthesis and pharmacological properties of these compounds .
Biological Activities
Six-membered heterocycles form the main subgroup of nitrogen-containing heterocycles . These compounds are well-known frameworks with a wide spectrum of biological activities . Thus, piperidine derivatives display antihypertensive, neuroprotective, antibacterial, anticonvulsant, and anti-inflammatory abilities, and are inhibitors of farnesyl transferase . Additionally, substituted piperidines are important therapeutic agents in the treatment of influenza, diabetes, viral infections including AIDS, pulmonary embolism, and cancer metastases .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydropyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLWTQXBGSWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990525 | |
| Record name | 1,4,5,6-Tetrahydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydropyridine-3-carboxamide | |
CAS RN |
7032-11-3 | |
| Record name | 7032-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,5,6-Tetrahydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)







